3-Iodo-4-isopropylbenzoic acid
Overview
Description
3-Iodo-4-isopropylbenzoic acid is a chemical compound with the molecular formula C10H11IO2. It is a white crystalline solid that belongs to the class of benzoic acids. This compound is commonly used in various fields of research, including medical, environmental, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-isopropylbenzoic acid typically involves the iodination of 4-isopropylbenzoic acid. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane at a specific temperature to ensure the selective iodination at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-isopropylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are performed in the presence of a base such as potassium carbonate or sodium hydroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to reduce the carboxylic acid group.
Major Products Formed
Substitution Reactions: The major products are substituted benzoic acids with different functional groups replacing the iodine atom.
Coupling Reactions: The products are biaryl compounds formed by the coupling of this compound with other aromatic compounds.
Reduction Reactions: The major products are 4-isopropylbenzyl alcohol or 4-isopropylbenzaldehyde, depending on the extent of reduction.
Scientific Research Applications
3-Iodo-4-isopropylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it valuable in the development of new compounds.
Biology: The compound is used in the study of biological pathways and mechanisms. It can be used to modify biomolecules and study their interactions.
Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit biological activity and can be explored as therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 3-Iodo-4-isopropylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation to form new products. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-4-methylbenzoic acid
- 3-Iodo-4-(tert-pentyl)benzoic acid
- 4-Acetyl-2-iodobenzoic acid
- Methyl 3-iodo-4-isopropylbenzoate
Uniqueness
3-Iodo-4-isopropylbenzoic acid is unique due to the presence of both an iodine atom and an isopropyl group on the aromatic ring. This combination of substituents imparts specific chemical properties that can be exploited in various reactions and applications. The iodine atom provides a site for further functionalization, while the isopropyl group influences the compound’s steric and electronic properties .
Properties
IUPAC Name |
3-iodo-4-propan-2-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYRHJJXCOILPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660774 | |
Record name | 3-Iodo-4-(propan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99059-64-0 | |
Record name | 3-Iodo-4-(propan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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